2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C25H26N2O3S and a molecular weight of 434.55 g/mol . It is known for its unique structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-(1-piperidinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-diphenylacetamide: Lacks the piperidinylsulfonyl group.
N-phenylacetamide: Lacks the diphenyl and piperidinylsulfonyl groups.
4-(1-piperidinylsulfonyl)aniline: Lacks the diphenylacetamide moiety.
Uniqueness
2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of a diphenylacetamide core with a piperidinylsulfonyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C25H26N2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,2-diphenyl-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H26N2O3S/c28-25(24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)26-22-14-16-23(17-15-22)31(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,24H,3,8-9,18-19H2,(H,26,28) |
InChI Key |
XUWQRGYVMLSTGC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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